molecular formula C84H154N24O23S B12366544 H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH

H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH

Cat. No.: B12366544
M. Wt: 1900.3 g/mol
InChI Key: KBIGMLNABUOYNU-WBFOANKLSA-N
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Description

The compound “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” is a peptide composed of 17 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of peptides. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Peptides containing sulfur-containing amino acids like methionine can be oxidized to form sulfoxides or sulfones.

    Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fluorescent dyes or biotinylation reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

Chemistry

Peptides like “H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH” are used as model compounds in studies of peptide chemistry, including investigations of peptide bond formation, stability, and reactivity.

Biology

In biological research, peptides serve as tools for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways. They can also be used as antigens for antibody production.

Medicine

Peptides have therapeutic potential and are used in the development of peptide-based drugs. They can act as hormones, enzyme inhibitors, or antimicrobial agents. The specific sequence of “this compound” may have unique biological activities that are of interest in medical research.

Industry

In the industrial sector, peptides are used in the development of biosensors, diagnostic assays, and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of a peptide depends on its specific sequence and structure. Peptides can interact with molecular targets such as receptors, enzymes, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects. For example, peptides can inhibit enzyme activity by binding to the active site or alter cellular signaling by interacting with membrane receptors.

Comparison with Similar Compounds

Similar Compounds

    H-Pro-Leu-Met-Ile-Lys-Arg-Ser-Lys-Lys-Asn-Ser-Leu-Ala-Leu-Ser-Leu-Thr-OH: shares similarities with other peptides containing the same or similar amino acid sequences.

    This compound: can be compared to peptides like “this compound” which have slight variations in their amino acid sequences.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure and function. Even minor changes in the sequence can lead to significant differences in biological activity and stability.

Properties

Molecular Formula

C84H154N24O23S

Molecular Weight

1900.3 g/mol

IUPAC Name

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-3-methyl-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C84H154N24O23S/c1-14-47(10)65(107-73(120)55(28-34-132-13)97-75(122)58(37-45(6)7)100-68(115)50-26-21-32-91-50)82(129)98-53(25-17-20-31-87)70(117)95-54(27-22-33-92-84(89)90)72(119)104-61(40-109)79(126)96-51(23-15-18-29-85)69(116)94-52(24-16-19-30-86)71(118)103-60(39-64(88)113)77(124)106-63(42-111)80(127)101-56(35-43(2)3)74(121)93-48(11)67(114)99-57(36-44(4)5)76(123)105-62(41-110)81(128)102-59(38-46(8)9)78(125)108-66(49(12)112)83(130)131/h43-63,65-66,91,109-112H,14-42,85-87H2,1-13H3,(H2,88,113)(H,93,121)(H,94,116)(H,95,117)(H,96,126)(H,97,122)(H,98,129)(H,99,114)(H,100,115)(H,101,127)(H,102,128)(H,103,118)(H,104,119)(H,105,123)(H,106,124)(H,107,120)(H,108,125)(H,130,131)(H4,89,90,92)/t47-,48-,49+,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,65-,66-/m0/s1

InChI Key

KBIGMLNABUOYNU-WBFOANKLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C1CCCN1

Origin of Product

United States

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